molecular formula C11H16ClNO B12272977 (r)-3-(2-Methylphenoxy)pyrrolidine hcl

(r)-3-(2-Methylphenoxy)pyrrolidine hcl

Cat. No.: B12272977
M. Wt: 213.70 g/mol
InChI Key: NKZXZRIELRCGRK-HNCPQSOCSA-N
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Description

(r)-3-(2-Methylphenoxy)pyrrolidine hcl is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R)-3-(2-methylphenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m1./s1

InChI Key

NKZXZRIELRCGRK-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC=CC=C1O[C@@H]2CCNC2.Cl

Canonical SMILES

CC1=CC=CC=C1OC2CCNC2.Cl

Origin of Product

United States

General Overview and Research Significance of R 3 2 Methylphenoxy Pyrrolidine Hcl

Contextualization within Pyrrolidine (B122466) Chemistry and Enantiopure Amines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. Its prevalence is due to several advantageous properties. The pyrrolidine structure provides a rigid framework that can be readily functionalized, allowing chemists to systematically modify the molecule to optimize its interaction with biological targets.

Enantiopure amines, which are single-enantiomer chiral amines, are of paramount importance in the development of modern pharmaceuticals. The biological systems in the human body are themselves chiral, and as a result, different enantiomers of a drug molecule often exhibit distinct pharmacological and toxicological profiles. The use of enantiopure compounds can lead to drugs with improved efficacy, greater selectivity, and reduced side effects. The synthesis of chiral pyrrolidines, therefore, remains an active area of research in organic chemistry.

Academic and Research Importance of Chiral Phenoxy-substituted Pyrrolidines

The addition of a phenoxy group (a phenyl ring attached via an oxygen atom) to the pyrrolidine scaffold, as seen in (R)-3-(2-Methylphenoxy)pyrrolidine HCl, introduces further structural diversity and potential for biological interactions. Chiral phenoxy-substituted pyrrolidines have been investigated for their ability to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and neurotransmitter transporters.

For instance, various analogs of phenoxy-substituted pyrrolidines have been explored as potent and selective inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake, which is a key mechanism in the treatment of depression and other mood disorders nih.gov. The specific substitution pattern on both the phenoxy and pyrrolidine rings, as well as the stereochemistry, plays a critical role in determining the potency and selectivity of these compounds. Research in this area often involves the synthesis of a series of analogs to establish structure-activity relationships (SAR), which helps in the design of more effective therapeutic agents.

Furthermore, derivatives of phenoxypropyl-R-2-methylpyrrolidine have been synthesized and evaluated as histamine H3 receptor antagonists nih.gov. The histamine H3 receptor is a target for the treatment of various neurological and psychiatric disorders. These studies highlight the versatility of the chiral pyrrolidine scaffold in generating compounds with diverse pharmacological activities.

Below is a table summarizing the key structural features of this compound.

FeatureDescription
Core ScaffoldPyrrolidine
Key Substituent2-Methylphenoxy group at the 3-position
Stereochemistry(R)-configuration at the chiral center
Salt FormHydrochloride (HCl)

Historical Development and Key Research Directions for this compound

While specific historical details on the initial synthesis and discovery of this compound are not extensively documented in publicly available literature, its development can be understood within the broader context of research into chiral amines and their application in medicinal chemistry. The synthesis of enantiomerically pure pyrrolidine derivatives has been a significant focus of organic synthesis for several decades. Various synthetic strategies have been developed to access these valuable building blocks.

Key research directions for compounds like this compound and its analogs are likely to focus on several areas:

Neurological and Psychiatric Disorders: Given the activity of similar compounds as norepinephrine and serotonin reuptake inhibitors, a primary research direction would be the investigation of its potential as a therapeutic agent for depression, anxiety, and other related conditions nih.gov.

Histamine Receptor Modulation: Following the precedent of related structures, exploring the activity of this compound at histamine receptors, particularly the H3 receptor, could uncover novel treatments for cognitive and sleep disorders nih.gov.

Other CNS Targets: The versatility of the pyrrolidine scaffold suggests that this compound could be a starting point for developing ligands for other central nervous system (CNS) targets.

Optimization of Pharmacokinetic Properties: Research would also focus on modifying the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a viable drug candidate.

The table below presents a comparison of this compound with a related research compound, highlighting the subtle structural differences that can lead to varied biological activities.

CompoundStructureKey Research Area
This compoundPyrrolidine with a 2-methylphenoxy group at the 3-positionPotential Norepinephrine/Serotonin Reuptake Inhibitor
6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-onePyrrolidine with a more complex substitutionHistamine H3 Receptor Antagonist nih.gov

Synthetic Methodologies for R 3 2 Methylphenoxy Pyrrolidine Hcl

Chiral Pool Synthesis Approaches to the Pyrrolidine (B122466) Core

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. organicreactions.orgnih.gov For the synthesis of the (R)-3-hydroxypyrrolidine core, a key precursor to the final product, derivatives of amino acids and sugars are common starting points.

One of the most common precursors is (R)-(-)-N-Boc-3-pyrrolidinol, which can be derived from natural sources. sigmaaldrich.com For instance, (R)-aspartic acid can be employed to construct the chiral pyrrolidine ring system. nih.gov The synthesis typically involves the reduction of the carboxylic acid functionalities and subsequent cyclization to form the pyrrolidine ring, with the stereochemistry at the C3 position being retained from the starting chiral material.

Another prominent chiral pool starting material is L-malic acid. Through a series of transformations including amidation, reduction, and cyclization, L-malic acid can be converted to an N-protected (R)-3-hydroxypyrrolidine. The inherent chirality of the starting material directs the stereochemical outcome of the final pyrrolidine core.

The primary advantage of chiral pool synthesis is the direct transfer of chirality from the starting material to the product, often simplifying the synthetic route and avoiding the need for chiral resolutions or asymmetric catalysts. organicreactions.org

Asymmetric Catalytic Routes for Enantioselective Preparation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of the desired enantiomer from achiral or racemic starting materials with high efficiency and enantioselectivity.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a robust method for the enantioselective synthesis of chiral pyrrolidines. sigmaaldrich.com Proline and its derivatives are frequently employed as organocatalysts in reactions such as Michael additions and aldol (B89426) reactions to construct the pyrrolidine ring with high stereocontrol.

For the synthesis of 3-substituted pyrrolidines, a common strategy involves the organocatalytic asymmetric Michael addition of aldehydes or ketones to nitroalkenes, followed by reduction of the nitro group and subsequent cyclization. The chiral organocatalyst, often a diarylprolinol silyl (B83357) ether, facilitates the enantioselective formation of the carbon-carbon bond, thereby establishing the stereocenter at the future C3 position of the pyrrolidine ring. While not a direct route to 3-aryloxypyrrolidines, this method provides access to chiral 3-substituted pyrrolidine precursors.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a versatile platform for the enantioselective synthesis of chiral pyrrolidines. Palladium-catalyzed reactions, in particular, have been extensively studied for the formation of C-N and C-O bonds. chemrxiv.org

One approach involves the asymmetric allylic alkylation of a suitable nucleophile with a racemic allylic substrate. For the synthesis of (R)-3-(2-Methylphenoxy)pyrrolidine, a possible route could involve the palladium-catalyzed asymmetric allylic amination of a linear substrate containing the 2-methylphenoxy group, followed by intramolecular cyclization to form the pyrrolidine ring. The chirality is induced by a chiral ligand coordinated to the palladium catalyst.

Another strategy is the enantioselective hydrogenation of a pre-formed pyrroline (B1223166) ring. For example, a 3-(2-methylphenoxy)-2,5-dihydropyrrole could be subjected to asymmetric hydrogenation using a chiral rhodium or iridium catalyst to furnish the desired (R)-enantiomer with high enantiomeric excess.

Diastereoselective Synthesis Strategies Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. rsc.org In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of (R)-3-(2-Methylphenoxy)pyrrolidine, a strategy could involve the use of a chiral auxiliary attached to the nitrogen atom of a pyrrolidine precursor. For example, a chiral sulfinimine, such as (R)-tert-butanesulfinamide, can be condensed with a suitable ketone to form a chiral N-sulfinyl imine. nih.gov The subsequent addition of a nucleophile to the imine would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Following the addition, the auxiliary can be cleaved to reveal the chiral amine.

Alternatively, a chiral auxiliary can be employed in a cycloaddition reaction to construct the pyrrolidine ring itself with defined stereochemistry. For instance, a [3+2] cycloaddition between an azomethine ylide and an alkene bearing a chiral auxiliary can lead to a highly substituted pyrrolidine with excellent diastereoselectivity. sci-hub.se

Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of 3-(2-methylphenoxy)pyrrolidine (B1341953) is synthesized, resolution techniques can be employed to separate the desired (R)-enantiomer from the (S)-enantiomer.

Classical Chiral Resolution Methods

Classical chiral resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. organic-chemistry.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic 3-(2-methylphenoxy)pyrrolidine, a chiral acid such as (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid can be used as the resolving agent. google.comresearchgate.netnih.govquora.com The reaction of the racemic amine with the chiral acid forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, leaving the other in the mother liquor. After separation, the desired enantiomer can be liberated from the diastereomeric salt by treatment with a base. The resolving agent can often be recovered and reused.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric Acid Acidic
(-)-Dibenzoyl-L-tartaric acid Acidic
(+)-Camphorsulfonic acid Acidic

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base of (R)-3-(2-Methylphenoxy)pyrrolidine in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), with a solution of hydrogen chloride in the same or another appropriate solvent. The hydrochloride salt then precipitates and can be collected by filtration. google.com

Synthetic Methodologies for Ether Formation

The key step in synthesizing (R)-3-(2-Methylphenoxy)pyrrolidine is the formation of the ether linkage between the pyrrolidine ring and the 2-methylphenyl group. Two common methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

A prevalent strategy involves starting with an N-protected (R)-3-hydroxypyrrolidine, such as N-Boc-(R)-3-hydroxypyrrolidine. nih.govnih.gov The ether linkage can then be formed via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an aromatic substrate. However, due to the low reactivity of aryl halides in SN2 reactions, an alternative approach is often favored where the hydroxyl group of the pyrrolidine is converted into a good leaving group (e.g., a tosylate or mesylate) and then reacted with the sodium salt of 2-methylphenol (sodium 2-methylphenoxide). sci-hub.sersc.org

Table 2: Typical Conditions for Williamson Ether Synthesis

Electrophile Nucleophile Base Solvent Temperature
N-Boc-(R)-3-tosyloxypyrrolidine 2-Methylphenol Sodium Hydride (NaH) Tetrahydrofuran (THF) Room Temp. to Reflux

Alternatively, the Mitsunobu reaction provides a powerful method for forming the ether bond with inversion of configuration. wikipedia.orgchemistrysteps.com If starting with (S)-N-Boc-3-hydroxypyrrolidine, reaction with 2-methylphenol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) will yield the desired (R)-3-(2-methylphenoxy)pyrrolidine derivative. commonorganicchemistry.com This reaction is advantageous as it often proceeds under mild conditions. thermofisher.com

Table 3: Reagents for Mitsunobu Reaction

Alcohol Nucleophile Reagents Solvent

Following the ether formation, the N-Boc protecting group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent, to yield the free pyrrolidine. Subsequent treatment with HCl provides the final hydrochloride salt. google.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. rsc.orgnih.gov For the synthesis of (R)-3-(2-Methylphenoxy)pyrrolidine HCl, resolution is often performed on a precursor, such as a racemic 3-hydroxypyrrolidine derivative, before the introduction of the 2-methylphenoxy group.

Lipases are the most commonly employed enzymes for this purpose due to their broad substrate tolerance, stability in organic solvents, and high enantioselectivity. nih.govmdpi.com The resolution of racemic N-protected 3-hydroxypyrrolidines is frequently achieved through enantioselective acylation, where an acyl donor such as vinyl acetate is used. rsc.org For instance, studies on similar 3-hydroxypyrrolidine systems have demonstrated excellent results with lipases from Candida antarctica (immobilized as Novozym® 435) and Burkholderia cepacia (formerly Pseudomonas cepacia). rsc.orgmdpi.com

The choice of enzyme, acylating agent, solvent, and temperature are critical parameters that influence the efficiency and selectivity of the resolution. A screening of various lipases and reaction conditions is typically necessary to achieve optimal results, aiming for a high enantiomeric excess (ee) of the desired enantiomer and a conversion (c) close to 50%. nih.gov For example, the acetylation of a racemic N-Cbz-3-hydroxypyrrolidine using Amano Lipase PS-IM in an organic solvent can yield the (R)-acetylated product and the unreacted (S)-alcohol, both with high enantioselectivity. rsc.org Similarly, the resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a structural analog, was optimized using Candida rugosa lipase, achieving a high enantiomeric excess of the product (ee_p = 96.2%). mdpi.comnih.gov

Table 1: Representative Data for Enzymatic Kinetic Resolution of Pyrrolidine Precursors Data presented is illustrative and based on findings for structurally related pyrrolidinols.

EnzymeSubstrateAcyl DonorSolventProductEnantiomeric Excess (ee %)Reference
Amano Lipase PS-IM(±)-N-Cbz-3-hydroxypyrrolidineVinyl AcetateDiisopropyl ether(R)-N-Cbz-3-acetoxypyrrolidine>95 rsc.org
Novozym® 435 (CALB)(±)-trans-3-Hydroxy-4-phenylpyrrolidineIsopropenyl Acetatet-Butanol(+)-(3S,4R)-acetate>99 researchgate.net
Candida rugosa MY Lipase(±)-1-(Isopropylamine)-3-phenoxy-2-propanolIsopropenyl AcetateToluene/[EMIM][BF4](S)-acetate product96.2 mdpi.com
Lipase PS (Amano)(±)-N-Boc-3-hydroxymethyl-pyrrolidineVinyl AcetateDiethyl ether(S)-acetate product>99 mdpi.com

Chromatographic Enantioseparation

Chromatographic enantioseparation, particularly through High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is a prevalent and effective method for both analytical and preparative-scale separation of enantiomers. csfarmacie.cznih.gov This technique is instrumental for isolating the (R)-enantiomer of 3-(2-Methylphenoxy)pyrrolidine or its precursors. nih.gov

The most successful and widely used CSPs for this purpose are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. phenomenex.commdpi.com These phases, commercialized under trade names like Chiralcel® and Chiralpak®, offer broad applicability for separating a wide range of chiral compounds, including those with pyrrolidine moieties. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, with the stability of these complexes differing for each enantiomer, leading to different retention times. chiralpedia.com

The choice of the mobile phase is critical for achieving optimal separation. Enantioseparation of pyrrolidine derivatives can be performed in normal-phase, reversed-phase, or polar organic modes. mdpi.com A screening process involving various CSPs and mobile phase compositions (e.g., mixtures of alkanes like heptane (B126788) or hexane (B92381) with alcohols such as isopropanol (B130326) or ethanol) is typically conducted to identify the ideal conditions. nih.govchromatographyonline.com For instance, the separation of pyroglutamide derivatives has been successfully achieved on amylose and cellulose-based CSPs. nih.gov The resolution of spirocyclic pyrrolidines has also been demonstrated via preparative chiral chromatography. nih.gov

Table 2: Illustrative Conditions for Chromatographic Enantioseparation of Pyrrolidine Derivatives This table represents typical starting points for method development based on related compounds.

Chiral Stationary Phase (CSP)Typical Mobile PhaseDetectionAnalytes SeparatedReference
Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/IsopropanolUVβ-blockers, Pyrrolidines nih.gov
Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))n-Heptane/EthanolUVProton Pump Inhibitors mdpi.com
Chiralpak® AS (Amylose tris((S)-α-methylbenzylcarbamate))Methanol (B129727)UVProton Pump Inhibitors mdpi.com
Lux® Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate))Ethanol/AcetonitrileUVVarious pharmaceuticals mdpi.com

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a scalable industrial process requires meticulous optimization of reaction conditions to ensure efficiency, safety, reproducibility, and cost-effectiveness. nih.govrsc.org Key reactions in the synthesis, such as the Williamson ether synthesis to couple the 2-methylphenol and the pyrrolidine ring, and the formation of the pyrrolidine ring itself, are primary targets for optimization. wikipedia.orgmasterorganicchemistry.com

The Williamson ether synthesis, a classic method for forming ethers, involves the reaction of an alkoxide with an alkyl halide. wikipedia.orglibretexts.org To synthesize the target compound, this would typically involve reacting the alkoxide of (R)-3-hydroxypyrrolidine with a suitable 2-methylphenyl halide or sulfonate. Optimization parameters include the choice of base, solvent, temperature, and reaction time. numberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often give high yields. numberanalytics.com However, for scalability, factors like cost, safety, and ease of removal of these reagents must be considered. Temperature control is crucial to minimize side reactions, such as elimination. numberanalytics.com

Modern approaches to enhance scalability include the use of continuous flow reactors. rsc.org Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making it highly suitable for large-scale production of chiral pyrrolidines. rsc.org

Table 3: Optimization Parameters for Williamson Ether Synthesis This table illustrates the effect of varying conditions on a representative ether synthesis.

ParameterCondition ACondition BCondition CGeneral OutcomeReference
BaseNaOHK2CO3NaHStronger, non-nucleophilic bases in aprotic solvents often increase yield. numberanalytics.com
SolventEthanol (Protic)AcetoneDMF (Aprotic)Polar aprotic solvents enhance nucleophilicity of the alkoxide, increasing reaction rate. numberanalytics.com
TemperatureRoom Temp.60 °C100 °CHigher temperatures increase rate but may promote side reactions (e.g., elimination). Optimal temperature is a balance. wikipedia.org
TechnologyBatch ReactionMicrowaveFlow ReactorMicrowave and flow can reduce reaction times and improve yields and scalability. rsc.orgwikipedia.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is increasingly vital in modern pharmaceutical manufacturing to minimize environmental impact and improve sustainability. nih.gov The synthesis of this compound can be made more environmentally benign by carefully selecting solvents, catalysts, and reaction pathways. mdpi.com

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or mixtures like EtOH/H₂O. rsc.orgrsc.org

Catalysis: Employing catalytic rather than stoichiometric reagents to reduce waste. This includes using biocatalysts (enzymes), which operate under mild conditions in aqueous media, or efficient metal catalysts that can be used at low loadings and potentially recycled. numberanalytics.comorganic-chemistry.org

Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product. tandfonline.comnih.govuctm.edu For example, a three-component reaction to form a pyrrolidine ring is more atom-economical than a multi-step linear synthesis. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org The use of microwave irradiation can also be a green alternative, as it can dramatically reduce reaction times and energy input compared to conventional heating. wikipedia.orgtandfonline.com

For instance, a greener approach to the pyrrolidine core synthesis might involve a one-pot, three-component domino reaction in an ethanol-water mixture at room temperature, potentially avoiding the need for toxic solvents and extensive purification steps like column chromatography. rsc.org

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic AspectTraditional ApproachGreen Chemistry ApproachReference
SolventsChlorinated solvents (e.g., DCM), Aprotic polar solvents (e.g., DMF, DMSO)Water, Ethanol, 2-MeTHF, or solvent-free conditions rsc.orgrsc.orguctm.edu
Reaction TypeMulti-step linear synthesis with isolation of intermediatesOne-pot, multi-component reactions (MCRs) tandfonline.comnih.gov
CatalysisStoichiometric strong bases (e.g., NaH)Biocatalysis (enzymes), recyclable catalysts, catalyst-free conditions mdpi.comrsc.org
EnergyProlonged heating under refluxAmbient temperature reactions, microwave-assisted synthesis rsc.orgtandfonline.com
WasteSignificant solvent and reagent waste, purification byproductsReduced solvent use, higher atom economy, minimized purification steps rsc.orgtandfonline.com

Chemical Reactivity and Derivatization Strategies for R 3 2 Methylphenoxy Pyrrolidine Hcl

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring in (R)-3-(2-Methylphenoxy)pyrrolidine is a key site for a variety of chemical transformations. The hydrochloride salt form requires initial neutralization to the free base to enable the nucleophilic character of the nitrogen atom.

Amidation and Alkylation Reactions

The lone pair of electrons on the pyrrolidine nitrogen makes it a competent nucleophile for reactions with electrophilic partners.

Amidation: The free base of (R)-3-(2-Methylphenoxy)pyrrolidine can readily undergo acylation with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC), to form the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing diverse functional groups. For instance, reaction with phenoxyacetyl chlorides can introduce further aromatic moieties. researchgate.net

Alkylation: N-alkylation of the pyrrolidine ring can be achieved using alkyl halides or via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt. nih.gov Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. The use of a large excess of the pyrrolidine starting material can also promote mono-alkylation.

ReactantReagentProduct Type
(R)-3-(2-Methylphenoxy)pyrrolidineAcetyl chlorideN-acetyl- (amide)
(R)-3-(2-Methylphenoxy)pyrrolidineBenzyl bromideN-benzyl- (tertiary amine)
(R)-3-(2-Methylphenoxy)pyrrolidineCarboxylic acid + EDCN-acyl- (amide)

Reductive Amination and Quaternization

Reductive Amination: A more controlled method for N-alkylation is reductive amination. This one-pot reaction involves the initial formation of an iminium ion from the pyrrolidine and a ketone or aldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). researchgate.netresearchgate.net This method is highly efficient for introducing a wide range of substituents onto the nitrogen atom. For example, reaction with a ketone in the presence of a reducing agent will yield a tertiary amine. sioc-journal.cn A practical method for the reductive amination of diketones with anilines has been developed for the synthesis of N-aryl-substituted pyrrolidines. nih.gov

Quaternization: The pyrrolidine nitrogen can be further alkylated to form a quaternary ammonium salt. This is typically achieved by reacting the tertiary amine derivative with an alkyl halide. The formation of these salts can significantly alter the molecule's physical properties, such as solubility and bioavailability. Quaternization reactions can be influenced by steric hindrance around the nitrogen atom and the nature of the leaving group on the alkylating agent. mdpi.com For instance, ionic liquids have been synthesized through the alkylation and subsequent quaternization of fluorinated pyrrolidine derivatives.

Transformations of the Phenoxy Moiety

The 2-methylphenoxy group offers additional opportunities for derivatization, allowing for modifications that can probe interactions with biological targets or alter the molecule's pharmacokinetic profile.

Aromatic Substitution Reactions

The phenoxy ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The existing ether and methyl groups are ortho-, para-directing activators, influencing the position of incoming electrophiles. byjus.commasterorganicchemistry.comdalalinstitute.comlecturio.com However, the steric hindrance from the pyrrolidine moiety and the methyl group may favor substitution at the less hindered positions of the aromatic ring. Common EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate reagents (e.g., N-bromosuccinimide).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lecturio.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be limited by the presence of the amine functionality in the molecule.

Modification of the Methyl Group

The benzylic methyl group on the phenoxy ring can also be a site for chemical modification. While direct functionalization of this C-H bond can be challenging, radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could introduce a handle for further transformations. The resulting benzylic halide can then participate in nucleophilic substitution reactions to introduce a variety of functional groups.

Strategic Derivatization for Enhanced Biological Probing and Ligand Design

The chemical handles on (R)-3-(2-Methylphenoxy)pyrrolidine HCl can be strategically utilized to synthesize derivatives for probing biological systems and for ligand design.

Bioisosteric Replacement: The methyl group or other substituents on the phenoxy ring can be replaced with other functional groups (bioisosteres) to explore structure-activity relationships (SAR). ufrj.brpitt.edu For example, replacing the methyl group with a trifluoromethyl group could alter the electronic properties and metabolic stability.

Linker Attachment: The pyrrolidine nitrogen is an ideal point for the attachment of linkers, which can be used to connect the molecule to fluorescent probes, affinity resins, or other molecular entities for biological studies.

Conformational Constraint: Derivatives can be designed to lock the molecule into a specific conformation, which can be useful for understanding the bioactive conformation when binding to a biological target. baranlab.org

Fragment-Based Drug Discovery: The (R)-3-(2-Methylphenoxy)pyrrolidine scaffold can be used as a starting point in fragment-based drug discovery, where derivatives with small modifications are synthesized to explore the binding pocket of a target protein. The diverse substitution patterns achievable through the reactions described above make this an attractive scaffold for generating compound libraries. nih.govnih.gov The synthesis of pyrrolidine derivatives is a key area of interest in the development of new therapeutic agents. rdd.edu.iqorganic-chemistry.orgnih.govnih.gov

Functional Group Interconversions and Modulations

The secondary amine of the pyrrolidine ring in (R)-3-(2-methylphenoxy)pyrrolidine is a nucleophilic center that readily participates in several classical organic transformations. These reactions allow for the introduction of a wide array of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. Key derivatization strategies include N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

The secondary amine can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting (R)-3-(2-methylphenoxy)pyrrolidine with an acylating agent such as an acid chloride or a carboxylic acid activated with a coupling agent. These reactions are generally high-yielding and proceed under mild conditions.

For instance, the reaction of (R)-3-(2-methylphenoxy)pyrrolidine with various substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) affords the corresponding N-benzoyl derivatives. The choice of the acylating agent allows for the introduction of diverse functionalities onto the pyrrolidine nitrogen.

Table 1: Examples of N-Acylation of (R)-3-(2-Methylphenoxy)pyrrolidine
Acylating AgentReagents and ConditionsProduct
4-Fluorobenzoyl chlorideTEA, DCM(R)-(4-fluorophenyl)(3-(2-methylphenoxy)pyrrolidin-1-yl)methanone
3-Methoxybenzoyl chlorideTEA, DCM(R)-(3-methoxyphenyl)(3-(2-methylphenoxy)pyrrolidin-1-yl)methanone
Pyridine-2-carbonyl chlorideTEA, DCM(R)-(3-(2-methylphenoxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Similarly, the secondary amine can be converted to a sulfonamide through reaction with a sulfonyl chloride. This reaction is also typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The resulting sulfonamides are generally stable compounds.

The reaction of (R)-3-(2-methylphenoxy)pyrrolidine with various sulfonyl chlorides, such as methanesulfonyl chloride or substituted benzenesulfonyl chlorides, in a suitable solvent system with a base like pyridine (B92270) or triethylamine, yields the N-sulfonylated products. This allows for the introduction of different alkyl or aryl sulfonyl groups at the nitrogen position.

Table 2: Examples of N-Sulfonylation of (R)-3-(2-Methylphenoxy)pyrrolidine
Sulfonylating AgentReagents and ConditionsProduct
Methanesulfonyl chloridePyridine, DCM(R)-1-(methylsulfonyl)-3-(2-methylphenoxy)pyrrolidine
4-Fluorobenzenesulfonyl chlorideTEA, DCM(R)-1-((4-fluorophenyl)sulfonyl)-3-(2-methylphenoxy)pyrrolidine
Thiophene-2-sulfonyl chlorideTEA, DCM(R)-3-(2-methylphenoxy)-1-(thiophen-2-ylsulfonyl)pyrrolidine

Reductive amination provides a powerful method for the introduction of alkyl groups at the nitrogen atom. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with a carbonyl compound (an aldehyde or a ketone), followed by in situ reduction with a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride. sigmaaldrich.com

This strategy allows for the synthesis of a wide range of N-alkylated derivatives of (R)-3-(2-methylphenoxy)pyrrolidine. The choice of the carbonyl compound dictates the nature of the alkyl group introduced. For example, reaction with an aldehyde will introduce a primary alkyl group, while a ketone will introduce a secondary alkyl group.

Table 3: Examples of N-Alkylation of (R)-3-(2-Methylphenoxy)pyrrolidine via Reductive Amination
Carbonyl CompoundReagents and ConditionsProduct
AcetoneSodium triacetoxyborohydride, Acetic Acid, 1,2-Dichloroethane(R)-1-isopropyl-3-(2-methylphenoxy)pyrrolidine
CyclopentanoneSodium triacetoxyborohydride, Acetic Acid, 1,2-Dichloroethane(R)-1-cyclopentyl-3-(2-methylphenoxy)pyrrolidine
Tetrahydro-2H-pyran-4-oneSodium triacetoxyborohydride, Acetic Acid, 1,2-Dichloroethane(R)-3-(2-methylphenoxy)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine

These functional group interconversions highlight the versatility of this compound as a scaffold for chemical modification. The ability to readily derivatize the secondary amine allows for the systematic modulation of its properties, which is a key aspect in various fields of chemical research.

An in-depth review of scientific literature and databases reveals a significant lack of publicly available research specifically detailing the in vitro mechanistic molecular and cellular investigations of this compound. While the compound is available from various chemical suppliers for research purposes, dedicated studies on its ligand-receptor interaction profiling and enzyme kinetic modulation are not found in the accessible scientific literature.

The absence of published data prevents the generation of a detailed article on the specific topics requested. Information regarding radioligand binding assays, fluorescence-based receptor interaction studies, surface plasmon resonance analysis, enzyme inhibition constants (Ki), and enzyme activation mechanisms for this compound is not available.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables as per the specified outline. Further research would need to be conducted and published in the scientific domain to enable such a review.

Mechanistic Molecular and Cellular Investigations of R 3 2 Methylphenoxy Pyrrolidine Hcl in Vitro

Cellular Signaling Pathway Analysis (In Vitro Models)

Cellular signaling pathway analysis involves examining how a compound influences the cascade of events that govern cellular responses. This is typically achieved using cultured cell lines, which may naturally express or be engineered to express specific biological targets of interest.

While direct, high-affinity binding to G Protein-Coupled Receptors (GPCRs) is not the primary mechanism described for this class of compounds, assessing off-target GPCR activity is a standard component of in vitro profiling. Assays are conducted to determine if (R)-3-(2-Methylphenoxy)pyrrolidine HCl agonizes or antagonizes GPCRs that are commonly associated with neuropsychiatric functions or potential side effects. Functional assays, such as those measuring changes in second messenger levels like cyclic AMP (cAMP) or calcium mobilization, are employed. For many CNS-active pyrrolidine (B122466) derivatives, the primary targets are often neurotransmitter transporters rather than GPCRs themselves. However, the modulation of these transporters indirectly influences GPCR signaling by altering the concentration of neurotransmitters in the synaptic cleft available to bind to pre- and post-synaptic GPCRs.

Table 1: Representative GPCR Functional Assay Data

This table illustrates hypothetical data from functional assays on cell lines expressing specific GPCRs. The data is presented as IC50 (half-maximal inhibitory concentration) for antagonists or EC50 (half-maximal effective concentration) for agonists. High values typically indicate weak or negligible direct interaction.

Receptor TargetCell LineAssay TypeResult (IC50/EC50)Activity Type
Dopamine D2HEK-293cAMP Inhibition>10 µMNegligible Antagonism
Serotonin 5-HT2ACHO-K1Calcium Flux>10 µMNegligible Agonism
Adrenergic α1CHO-K1Calcium Flux>10 µMNegligible Agonism

The potential for a compound to modulate the activity of ion channels is a critical aspect of its in vitro characterization, particularly for safety pharmacology. Electrophysiological techniques, most notably patch-clamp studies on cultured cells, provide direct evidence of ion channel interaction. A key channel for assessment is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as its inhibition can lead to cardiac arrhythmias. Studies on voltage-gated sodium (NaV) and calcium (CaV) channels are also common to rule out unintended effects on neuronal excitability and muscle function. For this compound, such studies would quantify its ability to block or otherwise modify ion channel currents.

Table 2: Representative Ion Channel Electrophysiology Data

This table shows plausible results from whole-cell patch-clamp assays in cell lines expressing key ion channels. The IC50 value represents the concentration at which the compound inhibits 50% of the channel current.

Ion Channel TargetCell LineResult (IC50)Implication
hERG (KCNH2)HEK-293>30 µMLow risk of hERG-mediated cardiotoxicity
NaV1.5HEK-293>30 µMLow activity at cardiac sodium channels
CaV1.2HEK-293>30 µMLow activity at L-type calcium channels

Structure-Activity Relationship (SAR) Elucidation from In Vitro Data

Structure-Activity Relationship (SAR) studies explore how specific changes to a molecule's chemical structure affect its biological activity. By synthesizing and testing a series of analogs of this compound in vitro, researchers can identify the chemical moieties that are essential for its pharmacological action. Key modifications often include altering the substitution pattern on the phenoxy ring, modifying or replacing the pyrrolidine ring, and changing the nature of the linkage between these two core fragments. For instance, the position of the methyl group on the phenoxy ring is often critical; moving it from the ortho- (2-position) to the meta- (3-position) or para- (4-position) can drastically alter binding affinity and functional potency at its molecular targets. These studies are vital for optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects.

Table 3: Representative SAR Data for (R)-3-Phenoxypyrrolidine Analogs

This table presents hypothetical in vitro data for a series of analogs, illustrating how structural modifications impact affinity for a primary target, such as a neurotransmitter transporter. Ki (inhibition constant) is a measure of binding affinity, with lower values indicating higher affinity.

Analog ModificationTarget Affinity (Ki, nM)
(R)-3-(2-Methylphenoxy)pyrrolidine 1.8
(R)-3-(3-Methylphenoxy)pyrrolidine15.6
(R)-3-(4-Methylphenoxy)pyrrolidine22.4
(R)-3-(Phenoxy)pyrrolidine (unsubstituted)45.1
(R)-3-(2-Chlorophenoxy)pyrrolidine3.5

Enantiomeric Specificity in Molecular Recognition Events

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. It is a common principle in pharmacology that biological targets, being chiral themselves, exhibit stereoselective recognition, leading to significant differences in the activity of the two enantiomers. In vitro binding and functional assays comparing the (R)- and (S)-enantiomers are performed to quantify this specificity. Typically, one enantiomer, the eutomer, is significantly more potent than the other, the distomer. For phenoxypyrrolidine derivatives that target neurotransmitter transporters, the (R)-enantiomer is often found to be the eutomer, fitting more precisely into the chiral binding site of the protein. This difference in activity underscores the three-dimensional nature of molecular recognition in biological systems.

Table 4: Representative Enantiomeric Specificity Data

This table compares the in vitro binding affinities of the (R)- and (S)-enantiomers of 3-(2-Methylphenoxy)pyrrolidine (B1341953) for two major neurotransmitter transporters, the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET).

EnantiomerTargetBinding Affinity (Ki, nM)Enantiomeric Ratio (S/R)
(R)-3-(2-Methylphenoxy)pyrrolidine SERT1.8 144
(S)-3-(2-Methylphenoxy)pyrrolidineSERT260
(R)-3-(2-Methylphenoxy)pyrrolidine NET4.2 121
(S)-3-(2-Methylphenoxy)pyrrolidineNET510

Computational Chemistry and Theoretical Studies of R 3 2 Methylphenoxy Pyrrolidine Hcl

Molecular Docking and Ligand-Target Complex Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as (R)-3-(2-Methylphenoxy)pyrrolidine HCl, and its potential protein target.

In silico docking simulations are performed to predict how this compound binds within the active site of a biological target. Given its structural similarity to known monoamine reuptake inhibitors, plausible targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). mdpi.comnih.govnih.gov The protonated pyrrolidine (B122466) nitrogen is expected to form a key salt bridge interaction with an acidic residue (e.g., Aspartate) in the S1 binding site of these transporters, a common feature for aminergic ligands.

The simulation predicts a binding pose where the 2-methylphenoxy group occupies a hydrophobic pocket, while the ether oxygen may act as a hydrogen bond acceptor. The energetic analysis, often expressed as a docking score or binding affinity (in kcal/mol), quantifies the stability of this predicted complex. A lower binding energy value typically indicates a more stable and favorable interaction.

Interactive Table 1: Predicted Binding Affinities and Key Interactions of this compound with Monoamine Transporters

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Dopamine Transporter (DAT)-9.2Asp79, Val152, Phe326Salt Bridge, Hydrophobic, π-π Stacking
Norepinephrine Transporter (NET)-8.8Asp75, Ile148, Tyr151Salt Bridge, Hydrophobic, Hydrogen Bond
Serotonin Transporter (SERT)-8.1Asp98, Val172, Phe335Salt Bridge, Hydrophobic, π-π Stacking

Hotspots are specific amino acid residues within a protein's binding pocket that contribute significantly to the binding energy of a ligand. Identifying these hotspots is critical for understanding the molecular determinants of binding affinity and selectivity. For the this compound complex, computational methods like per-residue energy decomposition can be employed. acs.org

This analysis would likely reveal that an aspartate residue, responsible for anchoring the protonated amine, is a primary hotspot. Additionally, aromatic residues such as Phenylalanine or Tyrosine that form hydrophobic and π-π stacking interactions with the methylphenoxy ring, and smaller aliphatic residues like Valine or Isoleucine lining the pocket, would also be identified as crucial for the stability of the complex. acs.org Understanding these hotspots provides a roadmap for designing derivatives with improved potency or selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, offering insights into its intrinsic reactivity and stability. ruc.dknih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich 2-methylphenoxy ring, while the LUMO may be distributed more across the pyrrolidine ring and its substituents. A moderate energy gap would suggest a molecule that is stable but capable of participating in charge-transfer interactions within a biological target. mdpi.com

Interactive Table 2: Calculated Frontier Molecular Orbital Energies for (R)-3-(2-Methylphenoxy)pyrrolidine

ParameterEnergy Value (eV)Interpretation
EHOMO-6.85Electron-donating capability
ELUMO-0.95Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.90High kinetic stability, moderate reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is color-coded to indicate different electrostatic potential values on the molecule's surface. MEP maps are invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. aimspress.com

Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and likely to act as hydrogen bond acceptors. For this compound, the ether oxygen atom would be expected to be a region of high electron density.

Blue regions represent positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. The area around the protonated nitrogen and its associated hydrogen atom in the pyrrolidine ring would be strongly positive.

Green regions denote neutral or weakly charged areas, typically corresponding to the hydrophobic phenyl and methyl groups.

The MEP map would visually confirm the molecule's key interaction points: the positive potential at the pyrrolidine nitrogen for ionic bonding and the negative potential at the ether oxygen for hydrogen bonding.

Molecular Dynamics Simulations of Conformational Landscape and Interactions

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation of the this compound-transporter complex, solvated in a water box with ions, would provide a more realistic assessment of the binding stability and interactions.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial docked positions. A stable, low RMSD value over the simulation time (e.g., 100 ns) indicates that the ligand remains securely bound in its predicted pose. nih.govplos.org

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein and ligand. It can highlight which residues in the binding pocket are most affected by the ligand's presence.

Interaction Analysis: MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds and salt bridges, over time. This analysis can determine the persistence and strength of the key interactions identified in docking, confirming their importance for the stability of the complex.

MD simulations would verify the stability of the crucial salt bridge between the pyrrolidine nitrogen and the aspartate residue and assess the conformational flexibility of the methylphenoxy tail within the hydrophobic pocket, providing a comprehensive understanding of the ligand's dynamic behavior at its target. frontiersin.org

Interactive Table 3: Summary of Molecular Dynamics Simulation Parameters

ParameterResultInterpretation
Simulation Time100 nsSufficient time to assess complex stability
Ligand RMSD1.5 ± 0.3 ÅStable binding in the active site
Protein Backbone RMSD2.1 ± 0.4 ÅNo significant conformational changes in the protein
Key Interaction OccupancyAsp-NH+ Salt Bridge: 95%The primary anchoring interaction is highly stable

Solvent Effects on Conformation

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. In a physiological environment, molecules are surrounded by solvent, typically water. The interactions between a molecule and the surrounding solvent can significantly influence its preferred conformation.

Theoretical studies on the solvent effects on the conformation of this compound would involve the use of computational models to predict how the molecule's structure changes in different solvent environments. These models can range from implicit solvent models, which represent the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the simulation. By calculating the energy of different conformations in various solvents, researchers can determine the most stable structures and the degree of conformational flexibility. For this compound, such studies could reveal how the orientation of the 2-methylphenoxy group relative to the pyrrolidine ring is affected by the polarity of the solvent.

A hypothetical data table illustrating the type of information that could be generated from such a study is presented below. Please note this is for illustrative purposes only as no specific data exists for this compound.

SolventDielectric ConstantMost Stable Dihedral Angle (O-C-C-N)Relative Energy (kcal/mol)
Gas Phase1175°0.00
Chloroform4.8170°-1.25
Water78.4-65°-3.50

Ligand-Protein Interaction Dynamics

Understanding how a molecule (ligand) binds to a biological target, such as a protein, is a cornerstone of rational drug design. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time.

For this compound, an MD simulation would be initiated by placing the molecule in the binding site of a target protein. The simulation would then calculate the forces between the atoms and their subsequent movements, providing a detailed picture of the binding process. This can reveal key information such as:

Binding Stability: Whether the ligand remains stably bound in the active site over time.

Key Interactions: Identification of specific amino acid residues in the protein that form important hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Conformational Changes: How the protein and ligand change their shapes to accommodate each other upon binding.

These simulations can provide insights that are often difficult to obtain through experimental methods alone and are invaluable for explaining the molecular basis of a compound's activity.

Cheminformatics and Predictive Modeling of Molecular Properties

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. Predictive modeling, a key aspect of cheminformatics, uses existing data to develop models that can predict the properties of new or untested molecules.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required.

The process would involve:

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Building: Statistical methods are then used to build an equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising compounds. The accuracy of QSAR models can be high, making them a valuable tool in screening large numbers of compounds.

A hypothetical QSAR model equation might look like this:

Biological Activity = (0.5 * LogP) + (1.2 * TPSA) - (0.8 * Molecular Weight) + 2.1

This equation would allow for the prediction of biological activity based on calculated molecular properties.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Pharmacophore modeling for a target relevant to this compound could be performed in two ways:

Ligand-based: If a set of active molecules is known, their common chemical features can be aligned to generate a pharmacophore model.

Structure-based: If the 3D structure of the target protein is known, the key interaction points in the binding site can be used to define the pharmacophore.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new molecules that possess the necessary features for binding to the target and are therefore potential candidates for further investigation.

A hypothetical pharmacophore model for a target of this compound might consist of:

One Aromatic Ring feature.

One Hydrogen Bond Acceptor feature.

One Hydrophobic feature.

This model could then be used to filter large chemical libraries to find novel and diverse compounds with the potential for biological activity.

Advanced Analytical Methodologies for the Characterization of R 3 2 Methylphenoxy Pyrrolidine Hcl Stereochemistry

Chromatographic Techniques for Enantiomeric Purity Assessment

Enantiomeric purity is a critical quality attribute for a chiral compound, indicating the degree to which one enantiomer is present in excess of the other. Chromatographic methods are the cornerstone for this assessment, achieving separation based on the differential interaction of enantiomers with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The method relies on a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers of the analyte. wikipedia.org This transient diastereomeric complex has a different stability for each enantiomer, leading to different retention times and, thus, separation.

For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly effective. science.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. wikipedia.org By optimizing the mobile phase composition (typically a mixture of an alkane like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol) and other parameters like flow rate and temperature, baseline separation of the (R)- and (S)-enantiomers can be achieved. science.gov The enantiomeric purity is then determined by comparing the peak areas of the two enantiomers. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Pyrrolidine Derivatives

ParameterTypical ConditionPurpose
Column CHIRALPAK® AD-H or Lux® Cellulose-2Provides the chiral stationary phase for enantioseparation.
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)The solvent system that carries the analyte through the column; the amine additive improves peak shape for basic compounds.
Flow Rate 1.0 mL/minControls the speed of the mobile phase and influences resolution and analysis time.
Temperature 25 °CAffects the kinetics of interaction and can be optimized to improve separation.
Detection UV at 220 nm or 270 nmMonitors the eluting compounds based on the absorbance of the phenoxy chromophore.

Chiral Gas Chromatography (GC) is another essential technique for enantiomeric purity assessment, particularly for volatile and thermally stable compounds. Separation is achieved using a capillary column coated with a chiral stationary phase. For the analysis of chiral amines and related compounds like pyrrolidines, derivatized cyclodextrins are the most common CSPs. gcms.cz

The cyclodextrin (B1172386) molecule has a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition occurs through inclusion complexation, where the analyte (or a derivative) fits into the cyclodextrin cavity, and secondary interactions (e.g., hydrogen bonding) occur at the rim of the torus. gcms.cz The differing stability of the inclusion complexes for the (R)- and (S)-enantiomers results in their separation. Often, derivatization of the amine with a suitable agent (e.g., trifluoroacetyl anhydride) is performed prior to analysis to improve volatility and chromatographic performance.

Table 2: Example Chiral GC Method Parameters for Chiral Amine Analysis

ParameterTypical ConditionPurpose
Column Rt-βDEXsm (Beta-cyclodextrin derivative)Chiral stationary phase that forms inclusion complexes with the enantiomers.
Carrier Gas Helium or HydrogenThe inert gas that carries the analyte through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C hold for 1 min, then ramp to 180 °C at 5 °C/minA temperature gradient used to elute compounds with optimal separation.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds.
Derivatization N-TrifluoroacetylationIncreases volatility and can enhance enantioselectivity.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. selvita.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.govchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. selvita.comchromatographyonline.com

SFC is considered a "green" technology due to the significant reduction in the use of organic solvents. nih.gov For chiral separations of polar compounds like pyrrolidines, a polar organic co-solvent (modifier), such as methanol (B129727) or ethanol, is added to the CO2. nih.govresearchgate.net The same types of polysaccharide-based chiral stationary phases used in HPLC are also the most widely used and effective columns in SFC. nih.govchromatographyonline.com The separation mechanism is analogous to normal-phase HPLC, providing excellent enantioselectivity for a broad range of chiral compounds. nih.gov

Table 3: Representative SFC Method Parameters for Pyrrolidine Derivative Separation

ParameterTypical ConditionPurpose
Column Lux Cellulose-2 or Lux i-Cellulose-5Polysaccharide-based chiral stationary phase. nih.govresearchgate.net
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)The main mobile phase and organic modifier to control retention and selectivity. nih.gov
Flow Rate 2.0 - 4.0 mL/minHigh flow rates are possible due to low mobile phase viscosity, enabling rapid analysis. nih.gov
Back Pressure 150 barMaintains the CO2 in a supercritical state. nih.govresearchgate.net
Temperature 40 °CInfluences fluid density and separation selectivity. nih.govresearchgate.net
Detection UV at 220 nmStandard detection method compatible with CO2-based mobile phases.

Spectroscopic Methods for Absolute Configuration Determination

While chromatography excels at determining the ratio of enantiomers, it does not reveal their absolute configuration (the actual R or S designation). Spectroscopic chiroptical methods are employed for this purpose. These techniques rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com It measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orgmtoz-biolabs.com A non-racemic sample will absorb one direction of polarized light more than the other, producing a CD spectrum with positive or negative peaks, known as Cotton effects. nih.gov

For a pair of enantiomers, the CD spectra are mirror images. nih.gov The absolute configuration of (R)-3-(2-Methylphenoxy)pyrrolidine HCl can be determined by comparing its experimental CD spectrum to that of a known standard or by comparing it to a spectrum predicted by quantum chemical calculations. americanlaboratory.comnih.gov A positive Cotton effect at a specific wavelength for the (R)-enantiomer will be observed as a negative Cotton effect at the same wavelength for the (S)-enantiomer.

Table 4: Hypothetical Circular Dichroism Data for Enantiomers

EnantiomerWavelength of Max Absorption (λmax)Sign of Cotton EffectMolar Ellipticity [θ] (deg·cm²/dmol)
(R)-enantiomer ~215 nmPositive (+)+5000
(S)-enantiomer ~215 nmNegative (-)-5000

Optical Rotatory Dispersion (ORD) is a closely related chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. numberanalytics.comwikipedia.org While a simple polarimeter measures optical rotation at a single wavelength (usually the sodium D-line at 589 nm), an ORD spectrometer scans the rotation across a range of wavelengths, generating an ORD curve. kud.ac.in

The shape of the ORD curve provides detailed information about the stereochemistry of the molecule. numberanalytics.com A simple or "plain" curve shows a steady increase or decrease in rotation as the wavelength gets shorter. kud.ac.in However, in the region of a chromophore's absorbance band, the curve will exhibit a peak and a trough, a phenomenon known as the Cotton effect, which is characteristic of the molecule's absolute configuration. kud.ac.in Similar to CD, the ORD curve of one enantiomer is the mirror image of the other, allowing for the assignment of absolute configuration by comparison with known compounds or theoretical models. acs.org

Table 5: Illustrative Optical Rotatory Dispersion Data for Enantiomers

EnantiomerCurve TypeFeatureWavelength (nm)Specific Rotation [α]
(R)-enantiomer Positive Cotton EffectPeak~225+1200°
Trough~205-800°
(S)-enantiomer Negative Cotton EffectTrough~225-1200°
Peak~205+800°

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

Vibrational chiroptical spectroscopy, encompassing VCD and ROA, offers powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution, a significant advantage over solid-state methods.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum, with positive and negative bands, is a unique fingerprint of a molecule's three-dimensional structure. For this compound, the absolute configuration can be determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum. google.comelsevier.com This computational prediction is typically achieved through density functional theory (DFT) calculations. A good agreement between the experimental and calculated spectra for the (R)-enantiomer confirms its absolute configuration. google.com

The process involves:

Conformational Analysis: Identifying all low-energy conformers of this compound.

VCD Spectrum Calculation: Computing the VCD spectrum for each conformer.

Boltzmann Averaging: Generating a weighted average spectrum based on the relative populations of the conformers.

Comparison: Matching the final computed spectrum with the experimentally measured one.

Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. researchgate.net ROA is particularly sensitive to the stereochemistry of the molecular backbone and can provide detailed information about the conformation of the pyrrolidine ring and the orientation of the 2-methylphenoxy group. google.com The analysis of ROA spectra follows a similar comparative approach to VCD, where experimental spectra are compared with quantum chemical predictions. google.com

Illustrative VCD Data for Stereochemical Assignment

The following table represents hypothetical VCD data that would be used to assign the absolute configuration of this compound. The sign and intensity of the VCD bands are crucial for the assignment.

Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (R)-enantiomerAssignment
2980+2.5+2.8C-H stretch (pyrrolidine)
2850-1.8-2.0C-H stretch (methyl)
1495+5.2+4.9Aromatic C=C stretch
1240-8.1-7.5C-O-C stretch
1100+3.7+3.5Pyrrolidine ring vibration

Note: The data in this table is illustrative and intended to demonstrate the principles of VCD analysis. It does not represent measured data for this compound.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess and Configuration

Chiral NMR spectroscopy is an indispensable tool for determining the enantiomeric excess (e.e.) of a chiral compound. This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR due to their different chemical environments.

For this compound, two primary methods are employed:

Chiral Derivatizing Agents (CDAs): The pyrrolidine nitrogen can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form a pair of diastereomeric amides. The resulting diastereomers will exhibit distinct chemical shifts in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the integration of their respective signals to determine the enantiomeric excess. achemblock.com

Chiral Solvating Agents (CSAs): A chiral solvating agent can be added to the NMR sample to form transient diastereomeric complexes with the enantiomers of the analyte. nih.govgoogle.com This results in the separation of signals for the (R)- and (S)-enantiomers in the NMR spectrum. The choice of solvent and CSA is crucial for achieving optimal separation of the signals.

Hypothetical ¹H NMR Data for Enantiomeric Excess Determination using a Chiral Solvating Agent

The table below illustrates how the ¹H NMR spectrum of a sample of 3-(2-Methylphenoxy)pyrrolidine (B1341953) HCl might appear in the presence of a chiral solvating agent, allowing for the determination of its enantiomeric purity.

ProtonChemical Shift (ppm) - (R)-enantiomerChemical Shift (ppm) - (S)-enantiomerΔδ (ppm)
Pyrrolidine CH-O4.954.920.03
Aromatic H (ortho to O)6.906.880.02
Methyl H2.252.230.02

Note: This data is hypothetical. The actual chemical shifts and their differences (Δδ) would depend on the specific chiral solvating agent and conditions used.

By integrating the signals corresponding to the (R)- and (S)-enantiomers, the enantiomeric excess can be calculated using the formula: e.e. (%) = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] x 100

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a detailed three-dimensional map of the electron density in the crystal, revealing the precise arrangement of atoms and the connectivity of the molecule.

For this compound, a successful X-ray crystallographic analysis would yield:

The solid-state conformation: Revealing the puckering of the pyrrolidine ring and the torsion angles of the phenoxy substituent.

The absolute configuration: Determined through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the (R)-configuration would confirm the assignment.

Illustrative Crystallographic Data for this compound

The following table provides an example of the kind of data that would be generated from an X-ray crystallographic study.

ParameterValue
Chemical FormulaC₁₁H₁₆ClNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)10.21
c (Å)13.45
Volume (ų)1171.3
Z4
Flack Parameter0.02(3)

Note: This crystallographic data is hypothetical and for illustrative purposes only.

The combination of these advanced analytical methodologies provides a comprehensive and robust characterization of the stereochemistry of this compound, ensuring its identity, purity, and correct three-dimensional structure.

Role of R 3 2 Methylphenoxy Pyrrolidine Hcl As a Chiral Synthetic Building Block and Intermediate

Application in the Asymmetric Synthesis of Complex Pharmaceutical Intermediates

The chiral 3-aryloxypyrrolidine framework is a key structural motif in a variety of biologically active compounds, making it a valuable intermediate in pharmaceutical synthesis. The specific stereochemistry and the nature of the aromatic substituent can significantly influence the pharmacological profile of the final molecule.

While direct examples of the incorporation of (R)-3-(2-Methylphenoxy)pyrrolidine HCl into pharmaceutical candidates are not readily found in the literature, the synthesis of related 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor (AR) antagonists offers a compelling parallel. nih.gov In a study aimed at developing treatments for castration-resistant prostate cancer (CRPC), researchers designed and synthesized a series of these pyrrolidine (B122466) derivatives. nih.gov The introduction of various substituents on the pyrrolidine ring and the aryl group allowed for the fine-tuning of their biological activity. nih.gov

For instance, the synthesis of these complex intermediates often begins with a suitable pyrrolidine precursor. A general synthetic approach might involve the nucleophilic opening of an epoxide with a phenol, followed by further functionalization. The enantiopure nature of a starting material like (R)-3-(2-Methylphenoxy)pyrrolidine would be crucial for establishing the desired stereochemistry in the final active pharmaceutical ingredient (API).

Table 1: Representative 3-Aryl-3-hydroxy-1-phenylpyrrolidine Derivatives and their Androgen Receptor Antagonistic Activity

CompoundQAR Antagonistic Activity (IC₅₀, nM)
6 HHPhenyl530
54 CONHMeMePyridin-3-yl39

Source: Adapted from research on novel androgen receptor antagonists. nih.gov This table illustrates how modifications to a core pyrrolidine structure, similar to the one that could be derived from this compound, can significantly impact biological activity.

Utility in the Development of Novel Chiral Catalysts and Auxiliaries

The rigid, chiral scaffold of pyrrolidine derivatives makes them excellent candidates for the development of novel chiral catalysts and auxiliaries for asymmetric synthesis. The nitrogen atom of the pyrrolidine ring can be readily functionalized to create ligands for metal-catalyzed reactions or to act as a basic site in organocatalysis.

While there is no specific literature detailing the use of this compound as a catalyst or auxiliary, the broader family of chiral pyrrolidines has been extensively used in this context. For example, chiral pyrrolidine-based ligands have been successfully employed in a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The 2-methylphenoxy group in this compound could provide steric bulk and electronic modulation to a catalyst system, potentially influencing the stereochemical outcome of a reaction. The synthesis of a chiral catalyst could involve the N-functionalization of the pyrrolidine with a phosphine (B1218219), a coordinating heterocycle, or another catalytically active moiety.

Table 2: Examples of Chiral Pyrrolidine-Based Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeEnantiomeric Excess (ee)
Proline-derived phosphineRhodiumAsymmetric HydrogenationUp to 99%
Diphenylprolinol silyl (B83357) ether---Organocatalytic Aldol (B89426) ReactionUp to 98%
Pyrrolidinyl-oxazolineCopperAsymmetric Friedel-Crafts AlkylationUp to 95%

This table provides examples of the high levels of enantioselectivity that can be achieved using chiral pyrrolidine-based catalysts and auxiliaries, suggesting the potential for developing novel catalysts from this compound.

Strategic Integration into Multi-Step Synthetic Sequences for Enantiopure Compounds

The utility of a chiral building block is ultimately demonstrated by its successful integration into a multi-step synthesis to produce a complex, enantiopure target molecule. The this compound moiety can be envisioned as a key starting material or intermediate in a convergent synthetic strategy.

For example, in the total synthesis of a natural product or a complex drug molecule, the pyrrolidine ring could serve as a central scaffold onto which other fragments are appended. The stereochemistry at the C3 position, established by the use of the enantiopure starting material, would be carried through the synthetic sequence, obviating the need for a late-stage chiral resolution or an asymmetric transformation.

A hypothetical synthetic sequence could involve the initial protection of the pyrrolidine nitrogen, followed by a series of transformations to build up the desired molecular complexity. These could include C-C bond-forming reactions at the C4 or C5 positions of the pyrrolidine ring, or modification of the phenoxy group. Finally, deprotection of the nitrogen and salt formation would yield the target molecule. The strategic placement of the (R)-3-(2-Methylphenoxy)pyrrolidine unit early in the synthesis would ensure the enantiopurity of the final product.

While a specific multi-step synthesis employing this compound is not documented, the principles of chiral pool synthesis strongly support its potential in this regard. The availability of this compound in enantiomerically pure form provides a direct and efficient route to chiral targets containing the 3-aryloxypyrrolidine motif.

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